

Spectroscopic Profile of Methyl 1-aminocyclobutanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 1-aminocyclobutanecarboxylate*

Cat. No.: *B112292*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 1-aminocyclobutanecarboxylate**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It serves as a foundational resource for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Methyl 1-aminocyclobutanecarboxylate**. These predictions are based on established chemical shift and group frequency correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.70	s	3H	-OCH ₃ (Methyl ester)
~2.20 - 2.40	m	2H	Cyclobutane -CH ₂ - (α to C-NH ₂)
~1.80 - 2.00	m	2H	Cyclobutane -CH ₂ - (β to C-NH ₂)
~1.60	br s	2H	-NH ₂ (Amine)
~1.90 - 2.10	m	2H	Cyclobutane -CH ₂ - (α to C-COOCH ₃)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~175	C=O (Ester carbonyl)
~58	Quaternary Carbon (C-NH ₂)
~52	-OCH ₃ (Methyl ester)
~35	Cyclobutane -CH ₂ -
~15	Cyclobutane -CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (Primary amine)
2850 - 3000	Medium	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Ester)
1590 - 1650	Medium	N-H bend (Primary amine)
1170 - 1250	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Methyl 1-aminocyclobutanecarboxylate** is expected to show a molecular ion peak (M⁺) at m/z = 129.16. Key fragmentation patterns would likely involve:

- Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 98.
- Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z 70.
- Alpha-cleavage adjacent to the amine: which could lead to the loss of a C₃H₅ radical, giving a fragment at m/z 88.
- Ring opening and subsequent fragmentation of the cyclobutane ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 1-aminocyclobutanecarboxylate** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:

- Spectrometer: 500 MHz
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm
- ¹³C NMR Acquisition:
 - Spectrometer: 125 MHz
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 (or more, depending on sample concentration)
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0 to 200 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid **Methyl 1-aminocyclobutanecarboxylate** directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan Range: 4000 - 400 cm⁻¹

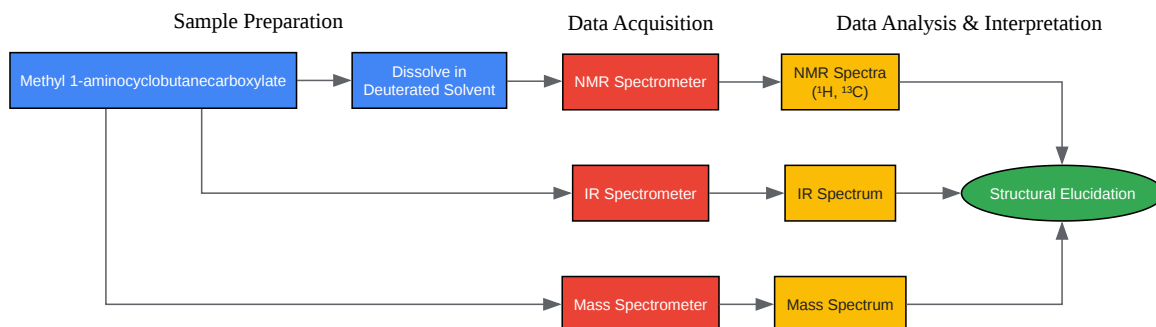
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Data Processing: Perform a background scan of the empty ATR crystal or salt plates. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Methyl 1-aminocyclobutanecarboxylate** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and major fragment ions.

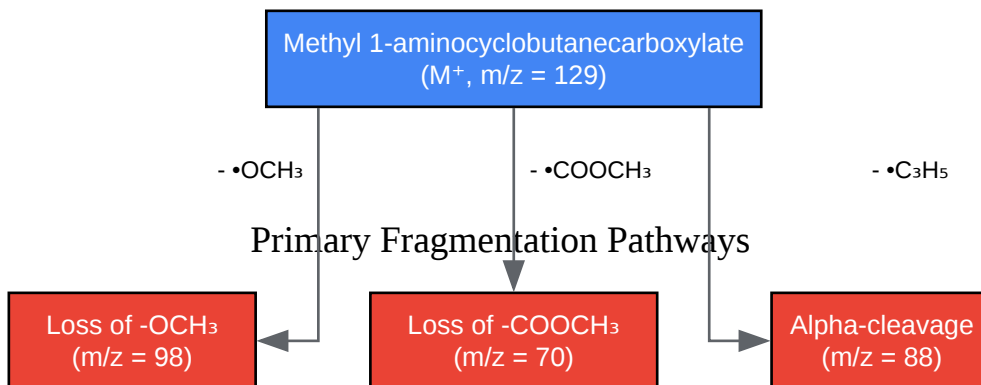
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Methyl 1-aminocyclobutanecarboxylate**.



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General workflow for spectroscopic analysis.



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Predicted fragmentation in mass spectrometry.

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